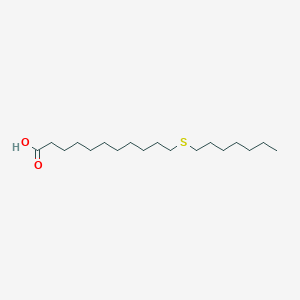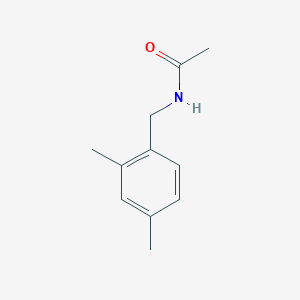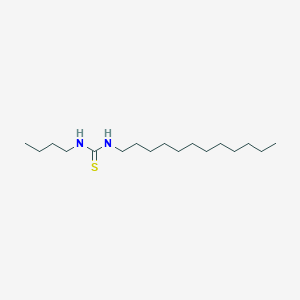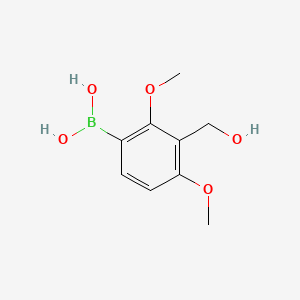
(3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxymethyl and dimethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid typically involves the reaction of 3-(hydroxymethyl)-2,4-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-2,4-dimethoxyphenyl)boronic acid.
Reduction: (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronate ester.
Substitution: (3-(Hydroxymethyl)-2,4-dihydroxyphenyl)boronic acid.
Applications De Recherche Scientifique
(3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and polyols. This interaction is crucial for its role in biological systems, where it can inhibit enzymes or interfere with signaling pathways by binding to specific molecular targets. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with target molecules .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the hydroxymethyl and dimethoxy groups, making it less versatile in certain reactions.
(4-Methoxyphenyl)boronic acid: Contains a single methoxy group, offering different reactivity and selectivity.
(3,5-Dimethoxyphenyl)boronic acid: Similar structure but lacks the hydroxymethyl group, affecting its binding properties.
Uniqueness: (3-(Hydroxymethyl)-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxymethyl and dimethoxy groups, which enhance its reactivity and binding affinity in various chemical and biological applications. These functional groups provide additional sites for chemical modification, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C9H13BO5 |
|---|---|
Poids moléculaire |
212.01 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-2,4-dimethoxyphenyl]boronic acid |
InChI |
InChI=1S/C9H13BO5/c1-14-8-4-3-7(10(12)13)9(15-2)6(8)5-11/h3-4,11-13H,5H2,1-2H3 |
Clé InChI |
XNKZCOBEFURBLN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)OC)CO)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


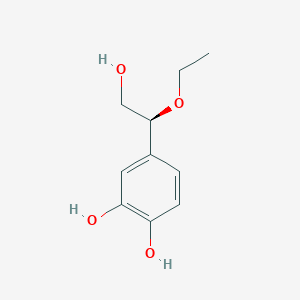
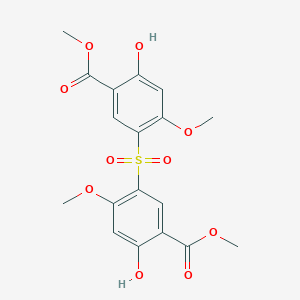


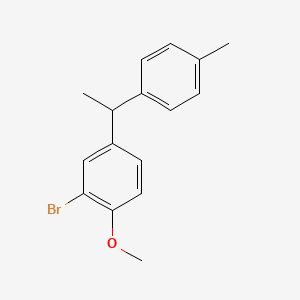
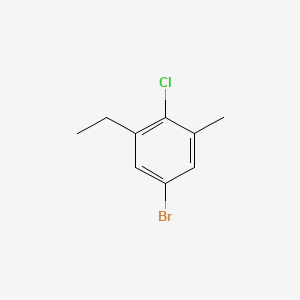
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
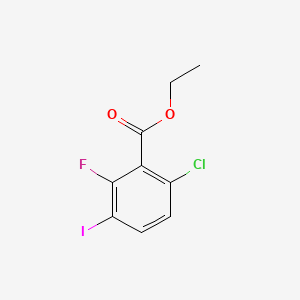
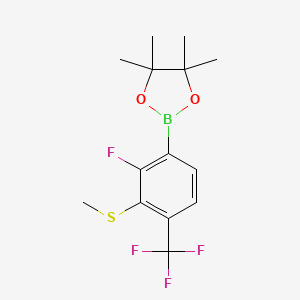

![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
